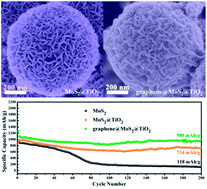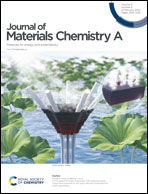Hybrid graphene@MoS2@TiO2 microspheres for use as a high performance negative electrode material for lithium ion batteries†
Journal of Materials Chemistry A Pub Date: 2017-01-13 DOI: 10.1039/C6TA10216F
Abstract
A graphene@MoS2@TiO2 hybrid material was successfully prepared by a multi-step solution chemistry method. Few-layered MoS2 nanosheets were impregnated into the nanovoids of mesoporous TiO2 microspheres and the composite was further encapsulated by a graphene layer. When used as a negative electrode material for lithium ion batteries, the nanovoids of TiO2 reduced aggregation of MoS2 and suppressed the large volume change of the active material. Moreover, the dissolution and shuttle of polysulfides were effectively suppressed by the hybrid bonding between MoS2 and TiO2. The nano-sized MoS2 and TiO2 particles encapsulated by a high electronic conductive graphene layer improved the charge transfer reaction of the electrode. Due to these merits, the graphene@MoS2@TiO2 showed a large discharge capacity of 980 mA h g−1 at 0.1 A g−1 current density with a capacity retention of 89% after 200 cycles. Moreover, the material delivered 602 mA h g−1 at 2 A g−1 current density, much larger than 91 mA h g−1 for the pristine MoS2. This demonstrated that the hybrid graphene@MoS2@TiO2 microspheres have great potential as a high-performance negative electrode material for lithium ion batteries.

Recommended Literature
- [1] Quantifying the relative contribution of hydrogen bonding and hydrophobic environments, and coordinating groups, in the zinc(ii)–water acidity by synthetic modelling chemistry†
- [2] A rationally engineered specific near-infrared fluorogenic substrate of human pancreatic lipase for functional imaging and inhibitor screening†
- [3] Transient and flexible polymer memristors utilizing full-solution processed polymer nanocomposites†
- [4] Rational fabrication strategies of freestanding/binder-free electrodes for efficient capacitive deionization
- [5] Influence of the zeolite support on the catalytic properties of confined metal clusters: a periodic DFT study of O2 dissociation on Cun clusters in CHA†
- [6] A brief review of a study of cohesion and chemical attraction
- [7] Assay of carbaryl in honey bees (apis mellifera) by high-performance liquid chromatography
- [8] Continuous droplet reactor for the production of millimeter sized spherical aerogels†
- [9] Synthesis, properties, and crystallization of the alternating stereocopolymer poly(l-lactic acid-alt-d-lactic acid) [syndiotactic poly(lactic acid)] and its blend with isotactic poly(lactic acid)†
- [10] Supramolecular nanostructures of coil–rod–coil molecules containing a 9,10-distyrylanthracene group in aqueous solution and their optical properties of assemblies†










